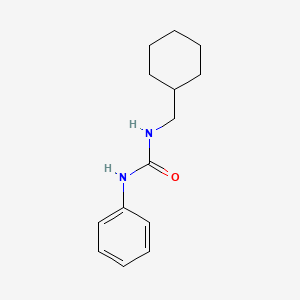![molecular formula C21H21ClN2O2 B11981242 Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- CAS No. 877790-48-2](/img/structure/B11981242.png)
Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique three-dimensional structure, where two or more rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) as a solvent and requires heating for about 1 hour to form the 1,3-oxazine ring .
Industrial Production Methods
These methods are advantageous as they minimize solvent waste and enhance the eco-compatibility of the protocol .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, although specific details are not extensively documented.
Reduction: Reduction reactions are also possible, particularly involving the pyrazole ring.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism by which spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro-[pyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclopentane]
- Substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines
Uniqueness
Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- stands out due to its specific substitution pattern, which imparts unique biological activities. Its 4-chlorophenyl group enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .
Propiedades
Número CAS |
877790-48-2 |
|---|---|
Fórmula molecular |
C21H21ClN2O2 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H21ClN2O2/c1-25-19-6-4-5-16-18-13-17(14-7-9-15(22)10-8-14)23-24(18)21(26-20(16)19)11-2-3-12-21/h4-10,18H,2-3,11-13H2,1H3 |
Clave InChI |
GVCKZIWRJVVAHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981161.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981170.png)


![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide](/img/structure/B11981179.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981201.png)
![Allyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981208.png)

![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11981217.png)
![4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine](/img/structure/B11981220.png)
![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11981224.png)


![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
